5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine

OLED host material external quantum efficiency carbazole-oxadiazole conjugate

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS 506407‑84‑7; molecular formula C12H15N3O; MW 217.27) is a 1,3,4‑oxadiazole derivative bearing a free 2‑amino group and a bulky 4‑tert‑butylphenyl substituent at the 5‑position. The electron‑rich oxadiazole core coupled with the lipophilic, electron‑donating tert‑butylphenyl group makes this compound a versatile intermediate for constructing electron‑transporting/host materials in organic light‑emitting diodes (OLEDs) and for generating focused libraries of bioactive oxadiazole derivatives.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 506407-84-7
Cat. No. B1622525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine
CAS506407-84-7
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(13)16-10/h4-7H,1-3H3,(H2,13,15)
InChIKeyOISTTWCWVFSFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5 [ug/mL]

5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS 506407-84-7): A Sterically Demanding 2-Amino-1,3,4-Oxadiazole Building Block for OLED and Medicinal Chemistry Scaffolds


5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine (CAS 506407‑84‑7; molecular formula C12H15N3O; MW 217.27) is a 1,3,4‑oxadiazole derivative bearing a free 2‑amino group and a bulky 4‑tert‑butylphenyl substituent at the 5‑position [1]. The electron‑rich oxadiazole core coupled with the lipophilic, electron‑donating tert‑butylphenyl group makes this compound a versatile intermediate for constructing electron‑transporting/host materials in organic light‑emitting diodes (OLEDs) and for generating focused libraries of bioactive oxadiazole derivatives [2]. Its primary use has been documented as a precursor to carbazole‑oxadiazole host materials where the tert‑butyl substituent modulates both solubility and film morphology [2].

Why Generic 5-Aryl-1,3,4-oxadiazol-2-amines Cannot Replace 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine Without Performance Verification


Closely related 5‑aryl‑1,3,4‑oxadiazol‑2‑amines such as 5‑phenyl‑ or 5‑(4‑methylphenyl)‑1,3,4‑oxadiazol‑2‑amine are commercially available and share the same core scaffold [REFS-1, REFS-2]. However, the tert‑butyl group of the target compound introduces a substantially larger van der Waals volume (≈53 ų additional volume vs. a methyl group [2]) and higher calculated lipophilicity (XLogP3‑AA = 2.7, vs. 1.5 for the unsubstituted phenyl analog [1]). In OLED host‑material applications, these physicochemical differences translate into measurable alterations in glass‑transition temperature, film‑forming ability, and charge‑transport balance—parameters that directly govern device luminous efficiency and lifetime [3]. Interchanging analogs without re‑optimizing these properties risks a collapse in external quantum efficiency; in the specific case of carbazole‑oxadiazole hosts, the tert‑butylphenyl variant (t‑CmOxa) afforded an EQE of 9.5 %, whereas devices built with the phenyl analog required different doping levels and delivered lower power efficiency [3]. Consequently, purchasing the wrong 5‑aryl‑oxadiazol‑2‑amine building block can invalidate a synthetic route or device architecture that has been tuned for the tert‑butylphenyl congener.

Quantitative Performance Differentiation of 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine in Optoelectronic Host Materials


OLED Host-Material External Quantum Efficiency: t‑CmOxa (tert‑Butylphenyl) vs. p‑CmOxa (Phenyl) and d‑CmOxa (Biphenyl)

In a head‑to‑head comparison within the same study, three oxadiazole‑substituted carbazole host materials were synthesized from 5‑aryl‑1,3,4‑oxadiazol‑2‑amine building blocks and incorporated into identical red‑emitting OLED device stacks [1]. The tert‑butylphenyl derivative (t‑CmOxa, built from CAS 506407‑84‑7) delivered a maximum external electroluminescent quantum efficiency of 9.5 ± 0.1 % at a doping concentration of 4 %, the highest among the series [1]. The phenyl analog (p‑CmOxa) and biphenyl analog (d‑CmOxa) were characterized in parallel but showed inferior efficiency under the same conditions, indicating that the tert‑butyl substituent optimizes charge recombination and exciton confinement in the emissive layer [1].

OLED host material external quantum efficiency carbazole-oxadiazole conjugate

Lipophilicity (XLogP3-AA) as a Predictor of Solubility and Film Morphology: Tert‑butylphenyl vs. Phenyl and 4‑Methylphenyl Analogs

PubChem‑computed XLogP3‑AA values provide a standardized comparison of lipophilicity across the 5‑aryl‑1,3,4‑oxadiazol‑2‑amine series [1]. The target compound exhibits an XLogP3‑AA of 2.7, significantly higher than the unsubstituted phenyl analog (1.5) and the 4‑methylphenyl analog (≈2.0) [1]. The increased logP correlates with improved solubility in non‑polar organic solvents typically used for spin‑coating and ink‑jet printing of OLED films, and it influences the glass‑transition temperature and phase separation behavior in blended emissive layers [2].

lipophilicity XLogP3 solubility

Steric Bulk Differentiates the Tert‑butylphenyl Building Block from Linear Alkyl or Halogenated Analogs in Crystal Packing and Thermal Stability

The tert‑butyl group possesses a van der Waals volume of ~83 ų versus ~30 ų for a methyl group and ~24 ų for a chlorine atom [1]. When incorporated into an oxadiazole‑based OLED host precursor, this steric demand disrupts π–π stacking of the oxadiazole rings in the solid state, raising the melting point and glass‑transition temperature relative to less bulky analogs [2]. Although direct thermal data for the free amine are not published, the downstream carbazole‑oxadiazole conjugate t‑CmOxa exhibits a higher morphological stability than p‑CmOxa, consistent with the steric effect of the tert‑butyl group [2].

steric bulk thermal stability crystal packing

High-Value Application Scenarios for 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine Based on Verified Evidence


Synthesis of Carbazole–Oxadiazole Bipolar Host Materials for High-Efficiency Red Phosphorescent OLEDs

The building block is reacted with 9-(4-bromomethylbenzyl)-9H-carbazole to prepare t‑CmOxa, a host material that delivered an EQE of 9.5 ± 0.1 % and energy conversion efficiency of 9.9 ± 0.1 lm W⁻¹ in red OLEDs without a hole‑blocking layer [1]. Procurement is justified when the synthetic route targets precisely this host architecture; substituting a phenyl or biphenyl analog yields hosts p‑CmOxa or d‑CmOxa, which under identical device conditions gave lower efficiency [1].

Solution-Processed Electron-Transport Layers Requiring High Solubility in Non-Polar Solvents

The elevated XLogP3‑AA of 2.7 (vs. 1.5 for the phenyl analog) [2] makes this compound a preferred precursor for soluble electron‑transport materials processed from toluene, chlorobenzene, or mesitylene. Researchers developing ink‑jet‑printed or spin‑coated OLED interlayers can achieve higher solution concentrations and better film uniformity with the tert‑butylphenyl derivative than with less lipophilic oxadiazole‑2‑amines.

Construction of Focused Oxadiazole Libraries for Antimicrobial SAR Where Lipophilic Bulk is a Design Variable

In medicinal chemistry campaigns exploring the 1,3,4‑oxadiazole scaffold for antimycobacterial activity [3], the tert‑butylphenyl variant serves as the maximal‑bulk, high‑lipophilicity reference point in a congeneric series that typically includes phenyl, 4‑methylphenyl, 4‑chlorophenyl, and 4‑nitrophenyl analogs. Its steric and electronic parameters (σₚ ≈ –0.20; π ≈ 1.98) [4] allow quantitative structure–activity relationship (QSAR) mapping across the substituent parameter space.

Development of Amorphous Small-Molecule Glass Formers for Long-Lifetime OLED Devices

The tert‑butyl group suppresses crystallization by disrupting intermolecular packing [5]. When incorporated into oxadiazole‑based electron‑transport materials, this structural feature enhances morphological stability under prolonged electrical stress. The compound is the entry point for synthesizing such stabilised glass formers, whereas the methyl or unsubstituted phenyl analogs are prone to crystallization, leading to device degradation [1].

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